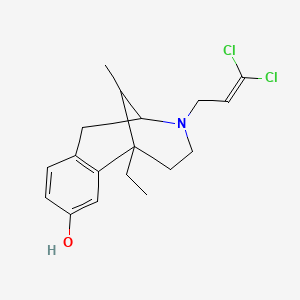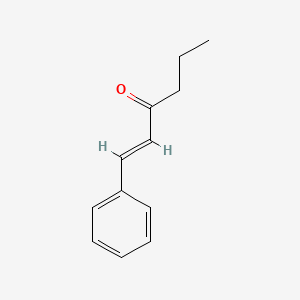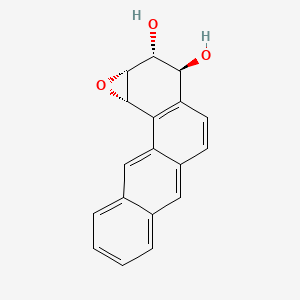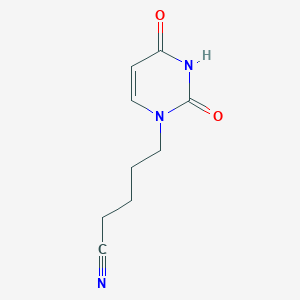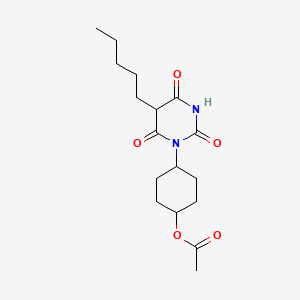![molecular formula C8H20B2N6S B14161009 Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane CAS No. 77936-64-2](/img/structure/B14161009.png)
Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane is a compound composed of two five-membered diazaborolidine rings joined by a boron-boron bond. The rings are nearly planar and twisted relative to each other by angles of approximately 61.6° and 56.8°
Vorbereitungsmethoden
The synthesis of Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane typically involves the transamination of B₂(NMe₂)₄. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound is known for its stability and resistance to air and moisture, making it suitable for various industrial applications .
Analyse Chemischer Reaktionen
Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has potential applications in the study of boron-containing compounds and their interactions with biological molecules. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications due to its stability and unique chemical properties .
Wirkmechanismus
The mechanism of action of Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane involves its interaction with various molecular targets and pathways. The compound’s boron-boron bond and diazaborolidine rings play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane include B,B′-bis(1,3-dicyclohexyl-1,3,2-diazaborolidin-2-yl) and other boron-containing diazaborolidine compounds . These compounds share structural similarities but differ in their specific chemical properties and reactivity. This compound is unique due to its specific ring structure and boron-boron bond, which contribute to its distinct chemical behavior .
Eigenschaften
CAS-Nummer |
77936-64-2 |
|---|---|
Molekularformel |
C8H20B2N6S |
Molekulargewicht |
254.0 g/mol |
IUPAC-Name |
bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-λ4-sulfane |
InChI |
InChI=1S/C8H20B2N6S/c1-13-5-6-14(2)9(13)11-17-12-10-15(3)7-8-16(10)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
BXXOHRWKRXBZTG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(CCN1C)C)N=S=NB2N(CCN2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
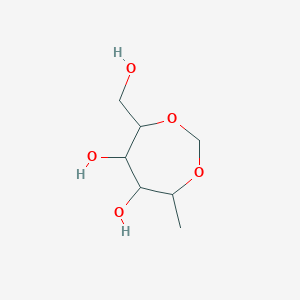


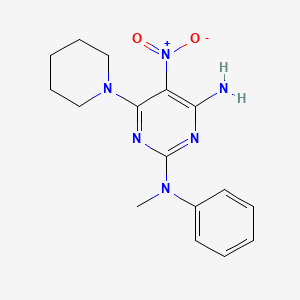
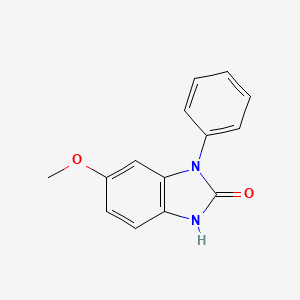
![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)

